molecular formula C14H21NO B14261139 N-hexyl-3-methylbenzamide CAS No. 349403-63-0

N-hexyl-3-methylbenzamide

Katalognummer: B14261139
CAS-Nummer: 349403-63-0
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: YDRYQLGZSXFHEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hexyl-3-methylbenzamide is an organic compound with the molecular formula C14H21NO. It is a derivative of benzamide, where the benzene ring is substituted with a hexyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-hexyl-3-methylbenzamide can be synthesized through the reaction of 3-methylbenzoic acid with hexylamine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as copper-based metal-organic frameworks can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-hexyl-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-methylbenzoic acid derivatives.

    Reduction: Formation of N-hexyl-3-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N-hexyl-3-methylbenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-hexyl-3-methylbenzamide involves its interaction with specific molecular targets. In the case of its use as an insect repellent, it is believed to interfere with the olfactory receptors of insects, thereby preventing them from detecting human odors . The compound may also interact with enzymes and proteins, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

N-hexyl-3-methylbenzamide can be compared with other similar compounds such as:

    N,N-diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but different alkyl groups.

    N-methylbenzamide: Lacks the hexyl group and has different chemical properties.

    N-hexylbenzamide: Similar structure but without the methyl group on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

349403-63-0

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

N-hexyl-3-methylbenzamide

InChI

InChI=1S/C14H21NO/c1-3-4-5-6-10-15-14(16)13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3,(H,15,16)

InChI-Schlüssel

YDRYQLGZSXFHEP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)C1=CC=CC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.